N-(2-methoxyphenyl)-2-propoxybenzamide
Description
N-(2-Methoxyphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the ortho position of the aniline ring and a propoxy group (-OCH₂CH₂CH₃) at the para position of the benzamide moiety. This compound belongs to a broader class of substituted benzamides, which are studied for their diverse biological activities, including insecticidal, receptor antagonism, and enzyme modulation properties .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-15-10-6-4-8-13(15)17(19)18-14-9-5-7-11-16(14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
XODZQNDVXNPWQN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural features and physicochemical properties of N-(2-methoxyphenyl)-2-propoxybenzamide and its analogs:
Key Observations :
- Amino groups (e.g., in N-(4-Aminophenyl)-2-propoxybenzamide) may improve solubility but could also increase metabolic instability .
- Halogen substituents (e.g., chloro in ) often enhance binding affinity in receptor-targeted compounds but may introduce toxicity risks.
Insecticidal Activity
- N-Substituted Benzamides : highlights benzamide derivatives with 2-methoxyphenyl groups (e.g., N-[(2-methoxyphenyl)carbamoyl]furan-2-carboxamide) exhibiting insecticidal activity against Aulacaspis tubercularis. The propoxy group in the target compound may similarly disrupt insect neurotransmission or molting processes .
Receptor Antagonism
- 5-HT1A Antagonists: Compounds like p-MPPI () and 18F-MPPF () feature methoxyphenyl-benzamide motifs critical for binding to serotonin receptors.
Metabolic Pathways
- Methoxyphenyl Metabolism: demonstrates that N-(2-methoxyphenyl)hydroxylamine undergoes species-dependent metabolism via CYP enzymes, yielding o-aminophenol and o-anisidine. This implies that the target compound’s methoxyphenyl group may undergo similar oxidative or reductive transformations, influencing its pharmacokinetics .
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